5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-benzyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivation
- Synthesis of Benzamide-Based 5-Aminopyrazoles: A new synthesis route for benzamide-based 5-aminopyrazoles, with potential antiavian influenza virus activity, involves benzoyl isothiocyanate reactions, leading to the formation of various derivatives including 5-aminopyrazoles and triazoles (Hebishy et al., 2020).
- Formation of Fluorinated Benzamide Derivatives: The research demonstrates a catalyst- and solvent-free synthesis approach for forming 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, showing the versatility of fluorinated benzamide compounds (Moreno-Fuquen et al., 2019).
Biological Evaluation and Applications
- Potential Anticancer Agents: A series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been evaluated for their anticancer properties, specifically targeting breast cancer cells (Butler et al., 2013).
- Triazole-Based Scaffolds for Peptidomimetics: 5-Amino-1,2,3-triazole-4-carboxylic acid, a key molecule for preparing peptidomimetics and biologically active compounds, demonstrates the importance of triazole scaffolds in medicinal chemistry (Ferrini et al., 2015).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis of Hybrid Molecules: The microwave-assisted synthesis technique has been applied to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing advanced methods in chemical synthesis (Başoğlu et al., 2013).
- Isoxazole-Containing Sulfonamides: The development of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, highlights the role of such compounds in potential therapeutic applications (Altug et al., 2017).
Properties
IUPAC Name |
5-amino-1-benzyl-N-(2-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-16(23)14-15(18)22(21-20-14)10-11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACMNIAHWKUNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.